5-[1-(2-chlorobenzoyl)piperidin-4-yl]-4-(4-methoxybenzyl)-2,4-dihydro-3H-1,2,4-triazol-3-one
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Overview
Description
Scientific Research Applications
Molecular Stabilities and Anti-Cancer Applications
Compounds related to 5-[1-(2-chlorobenzoyl)piperidin-4-yl]-4-(4-methoxybenzyl)-2,4-dihydro-3H-1,2,4-triazol-3-one have shown potential in anti-cancer applications. A detailed study on the molecular stabilities and conformational analyses of similar benzimidazole derivatives bearing 1,2,4-triazole revealed their mechanism behind anti-cancer properties. These compounds, through molecular docking studies, demonstrated binding affinities to the EGFR binding pocket, indicating potential anti-cancer activity (Karayel, 2021).
Antimicrobial Activities
Synthesis and Antimicrobial Activities
Some derivatives of 1,2,4-triazole, closely related to this compound, have been synthesized and tested for antimicrobial activities. These compounds were found to possess moderate to good activities against various microorganisms, showcasing their potential in antimicrobial applications (Bektaş et al., 2007).
Enzyme Inhibition and Biological Activity
Lipase and α-Glucosidase Inhibition
Compounds structurally similar to this compound have been synthesized and evaluated for their lipase and α-glucosidase inhibitory activities. Among the synthesized compounds, certain derivatives showed significant anti-lipase and anti-α-glucosidase activities, suggesting their potential in managing diseases related to these enzymes (Bekircan et al., 2015).
Antimicrobial and Antitubercular Agents
Novel analogues based on a core structure similar to the compound have been synthesized and examined for their antibacterial, antifungal, and antitubercular properties. The structure-activity relationship studies of these derivatives indicate the importance of lipophilicity in enhancing the biological activity of these compounds. Several of the synthesized compounds demonstrated significant activity against various microbial strains, including the Mycobacterium tuberculosis H37Rv strain (Rishikesan et al., 2021).
Mechanism of Action
Target of Action
Compounds with similar structures, such as piperidine derivatives, have been found to target proteins like serine/threonine-protein kinase b-raf . This protein plays a crucial role in regulating cell growth .
Mode of Action
The exact mode of action of this compound is currently unknown. Based on its structural similarity to other piperidine derivatives, it may interact with its target protein and modulate its activity . This could lead to changes in cellular processes controlled by the target protein.
Biochemical Pathways
If the compound does indeed target serine/threonine-protein kinase b-raf, it could potentially influence the mapk/erk pathway, which is involved in cell division, differentiation, and secretion .
Pharmacokinetics
Piperidine derivatives are generally known to have good bioavailability and can cross the blood-brain barrier .
Result of Action
If it does indeed target serine/threonine-protein kinase b-raf, it could potentially influence cell growth and proliferation .
Properties
IUPAC Name |
3-[1-(2-chlorobenzoyl)piperidin-4-yl]-4-[(4-methoxyphenyl)methyl]-1H-1,2,4-triazol-5-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23ClN4O3/c1-30-17-8-6-15(7-9-17)14-27-20(24-25-22(27)29)16-10-12-26(13-11-16)21(28)18-4-2-3-5-19(18)23/h2-9,16H,10-14H2,1H3,(H,25,29) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OZTKGXLOLBGUNF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CN2C(=NNC2=O)C3CCN(CC3)C(=O)C4=CC=CC=C4Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23ClN4O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.9 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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